molecular formula C22H22N2O2 B1139428 PLpro inhibitor CAS No. 1093070-14-4

PLpro inhibitor

Número de catálogo: B1139428
Número CAS: 1093070-14-4
Peso molecular: 346.4 g/mol
Clave InChI: SSWAXHWHEZPTLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

HY-17542 ejerce sus efectos al inhibir la proteasa similar a la papaína (PLpro) del síndrome respiratorio agudo severo coronavirus. Esta inhibición evita que la proteasa escinda las poliproteínas virales, bloqueando así la replicación viral. Los objetivos moleculares incluyen el sitio activo de PLpro, y las vías implicadas son las relacionadas con la replicación viral y el procesamiento de proteínas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de HY-17542 implica varios pasos, comenzando con la preparación de la estructura central de benzamida. Los pasos clave incluyen:

    Acetilación: La introducción de un grupo acetilo a la funcionalidad amina.

    Sustitución de Naphtilo: La unión de un grupo naftalenilo al núcleo de benzamida.

    Metilación: La adición de un grupo metilo al anillo de benzamida.

Las condiciones de reacción típicamente implican el uso de solventes orgánicos como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de HY-17542 sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener mayores rendimientos y pureza, involucrando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta eficacia (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones

HY-17542 principalmente experimenta:

    Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, llevando a la formación de varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir HY-17542 en sus formas reducidas.

    Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los grupos acetilo y naftalenilo.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

    Sustitución: Se emplean reactivos como agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos Principales

Aplicaciones Científicas De Investigación

Efficacy in Research Studies

Numerous studies have demonstrated the effectiveness of various PLpro inhibitors against SARS-CoV-2 and other coronaviruses:

  • Inhibition of Viral Replication : A study revealed that a specific PLpro inhibitor significantly reduced viral loads in mouse models infected with SARS-CoV-2. The treatment resulted in a marked decrease in lung viral titers and protection against weight loss in infected mice .
  • Lead Compounds : Compounds such as SIMR3030 and GRL0617 have shown potent inhibitory activity against PLpro, with IC50 values indicating strong potential as antiviral agents. For instance, SIMR3030 demonstrated significant inhibition at concentrations comparable to established antiviral drugs .
  • Novel Inhibitors : Recent research has identified new non-covalent PLpro inhibitors with excellent oral bioavailability and potent antiviral activity against SARS-CoV-2 variants. The lead compound GZNL-P36 exhibited promising results in vivo, improving survival rates and reducing lung viral loads .

SARS-CoV-2 Inhibition

  • Study : The discovery of PF-07957472 as a this compound showcased its ability to lower viral replication effectively.
  • Findings : Mice treated with this compound showed significantly reduced viral levels compared to untreated controls .

MERS-CoV Potential

  • Study : Research into PLpro inhibitors for MERS-CoV indicated that certain compounds could inhibit the protease effectively.
  • Findings : Bioinformatics studies suggested that specific cyclic peptides could serve as potential drug candidates against MERS-CoV by blocking PLpro activity .

Comparative Data Table

Compound NameVirus TargetIC50 Value (μg/mL)Administration RouteEfficacy Observed
PF-07957472SARS-CoV-2Not specifiedOralReduced lung viral load
SIMR3030SARS-CoV-21.113 ± 0.175Not specifiedSignificant inhibition
GZNL-P36SARS-CoV-2Not specifiedOralImproved survival rates
Aldosterone FactorMERS-CoVNot specifiedNot specifiedPotential candidate drug

Comparación Con Compuestos Similares

Compuestos Similares

    GRL0617: Otro potente inhibidor de la proteasa similar a la papaína con propiedades antivirales similares.

    Inhibidor de PLpro 6: Un compuesto con una estructura y un mecanismo de acción similares.

Singularidad

HY-17542 es único debido a su alta potencia y especificidad para la proteasa similar a la papaína del síndrome respiratorio agudo severo coronavirus. Su capacidad para aumentar la viabilidad celular a bajas concentraciones lo diferencia de otros compuestos similares .

Propiedades

Número CAS

1093070-14-4

Fórmula molecular

C22H22N2O2

Peso molecular

346.4 g/mol

Nombre IUPAC

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

InChI

InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25)

Clave InChI

SSWAXHWHEZPTLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

SMILES isomérico

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32

Sinónimos

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid

Origen del producto

United States
Customer
Q & A

Q1: What is the mechanism of action of PLpro inhibitors?

A1: PLpro inhibitors primarily target the enzymatic activity of PLpro, a key enzyme involved in SARS-CoV-2 replication and immune evasion. [, , , , , , , ] These inhibitors can be classified as either covalent or non-covalent, depending on their binding mode to the protease. Covalent inhibitors form a strong, irreversible bond with the catalytic cysteine residue (C111) within the PLpro active site. [] This binding prevents substrate access and blocks PLpro's ability to cleave viral polyproteins and host proteins involved in immune signaling. [, ] Conversely, non-covalent inhibitors bind reversibly to PLpro, often targeting specific pockets within the active site, like the S3 and S4 pockets. [, ] By occupying these pockets, non-covalent inhibitors hinder substrate binding and inhibit PLpro activity. [, ]

Q2: How does inhibiting PLpro affect SARS-CoV-2 replication?

A2: PLpro plays a crucial role in processing viral polyproteins, which are long chains of viral proteins that need to be cleaved into individual functional units for viral replication. [, , , , , , , ] By inhibiting PLpro, these inhibitors prevent the maturation of viral proteins, disrupting the assembly of new viral particles and hindering viral replication. [, , , , , , , ]

Q3: Beyond viral replication, how do PLpro inhibitors impact the host immune response?

A3: PLpro not only cleaves viral proteins but also targets host proteins involved in the innate immune response, particularly those involved in ubiquitination and ISGylation pathways. [, , , , , , , , , ] By removing ubiquitin and interferon-stimulated gene 15 protein (ISG15) from host proteins, PLpro dampens the host's ability to mount an effective antiviral response. [, , , , , , , , , ] Inhibiting PLpro's deubiquitinase and deISGylase activity could restore the host's innate immune response, potentially enhancing the clearance of SARS-CoV-2. [, , , , , , , , , ]

Q4: Does the inhibition of PLpro affect the STING pathway?

A4: Yes, recent research has shown that SARS-CoV-2 PLpro can suppress type I interferon responses by deubiquitinating STING (stimulator of interferon genes). [] This deubiquitination disrupts the STING-IKKε-IRF3 complex, which is crucial for inducing IFN-β production and other downstream antiviral responses. [] Therefore, PLpro inhibitors, by preventing STING deubiquitination, could potentially restore the STING pathway and enhance the innate immune response against SARS-CoV-2. []

Q5: What is known about the structural characteristics of effective PLpro inhibitors?

A5: Effective PLpro inhibitors typically possess specific structural features that enable them to interact with the protease's active site. [, , , , , , , , , , , , , , ] These features include:

  • Naphthalene-derived compounds: These compounds often exhibit high affinity for the PLpro active site, particularly the S3 and S4 pockets. [, ]
  • Benzamides and Isoindolines: These scaffolds have shown potent inhibitory activity against PLpro and are being explored for their potential as pan-coronaviral inhibitors. []
  • 2-phenylthiophenes: These compounds can induce conformational changes in PLpro, leading to potent inhibition. They often target the BL2 loop and mimic ubiquitin binding to enhance their interactions with the protease. []
  • Triazolopyrimidinyl scaffold: This scaffold represents a new class of protease inhibitors and has shown promising inhibitory activity against PLpro. []

Q6: How does modifying the structure of PLpro inhibitors impact their activity?

A6: Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the structure of PLpro inhibitors can significantly influence their potency, selectivity, and overall efficacy. [, , , , , , , , , , , , , , ] For instance, altering the substituents on the naphthalene ring or modifying the linker region in benzamide-based inhibitors can drastically affect their binding affinity for PLpro. [, ] Additionally, introducing specific functional groups can enhance inhibitor interactions with key residues within the PLpro active site, leading to improved inhibitory activity. []

Q7: How is computational chemistry employed in the discovery and development of PLpro inhibitors?

A7: Computational chemistry plays a critical role in accelerating the identification and optimization of PLpro inhibitors. [, , , , , , , , , , , , , , ] Several computational techniques are employed:

  • Virtual Screening: Researchers use large databases of chemical compounds and screen them against the three-dimensional structure of PLpro using techniques like Deep Docking. [] This allows for the rapid identification of molecules with potential inhibitory activity.
  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the PLpro active site. [, , , , , , , , , , ] Docking studies guide the design of more potent inhibitors by identifying key interactions between the inhibitor and the protease.
  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of PLpro and its interactions with inhibitors over time. [, , , , , ] This information is crucial for understanding the binding stability of inhibitors and for designing compounds that can effectively adapt to conformational changes in the protease.
  • Pharmacophore Modeling: This approach identifies the essential pharmacophoric features of known PLpro inhibitors, which are then used to search for new compounds with similar properties. [, ]

Q8: How have AI-driven platforms contributed to the discovery of PLpro inhibitors?

A8: The use of AI, specifically generative language models like LIME, has significantly accelerated the identification of novel PLpro inhibitors. [] These platforms analyze vast chemical databases and generate compounds with desirable properties, including strong binding affinity and specificity for PLpro. [] This approach has successfully identified promising lead compounds, like CSEMRS-1376, demonstrating the potential of AI in antiviral drug development. []

Q9: What types of assays are used to evaluate the activity of PLpro inhibitors?

A9: A combination of in vitro and in vivo assays are employed to assess the efficacy and safety of PLpro inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These include:

  • Enzymatic Assays: FRET-based assays and mass spectrometry are commonly used to measure the direct inhibition of PLpro enzymatic activity by potential inhibitors. [, , , , , ]
  • Cell-Based Assays: FlipGFP assays are used to evaluate the ability of inhibitors to block PLpro activity within living cells. [, , , , ] These assays provide insights into the cellular activity and potential antiviral effects of inhibitors.
  • Viral Replication Assays: These assays directly measure the ability of inhibitors to block SARS-CoV-2 replication in cell culture models. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Animal Models: Preclinical studies using animal models, such as mice, are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of promising PLpro inhibitors. [, , , ]

Q10: What are the major challenges in developing clinically relevant PLpro inhibitors?

A10: Despite the promising progress in PLpro inhibitor research, several challenges remain:

  • Selectivity: Achieving high selectivity for PLpro over other host proteases is crucial to minimize potential off-target effects and toxicity. [, , , , ]
  • Drug-like properties: Optimizing the pharmacokinetic properties of PLpro inhibitors, including absorption, distribution, metabolism, and excretion (ADME), is essential for achieving sufficient drug exposure and efficacy in vivo. [, , , , , , , , , , ]
  • Resistance: As with other antiviral targets, the emergence of drug resistance is a concern. Monitoring for resistance mutations in PLpro and developing strategies to circumvent resistance will be crucial for the long-term success of these inhibitors. [, ]

Q11: What are the future directions for this compound research?

A11: Future research will likely focus on:

  • Developing highly potent and selective inhibitors: Continued optimization of existing scaffolds and the discovery of novel chemotypes with improved potency and selectivity for PLpro are critical. [, , , , ]
  • Understanding resistance mechanisms: Investigating the potential for resistance emergence and developing strategies to mitigate or circumvent resistance will be essential for long-term clinical success. [, ]
  • Exploring combination therapies: Combining PLpro inhibitors with other antiviral agents, such as RdRp or Mpro inhibitors, could enhance antiviral efficacy and potentially prevent the emergence of drug resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.